molecular formula C12H24N2O5 B1411745 (R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate acetate CAS No. 1998701-09-9

(R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate acetate

Cat. No.: B1411745
CAS No.: 1998701-09-9
M. Wt: 276.33 g/mol
InChI Key: RMRCEKSGXTWEQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate acetate is a chemical compound with the molecular formula C12H24N2O5. It is a derivative of morpholine, a heterocyclic amine, and is often used in various chemical and pharmaceutical research applications. The compound is known for its unique structure, which includes a tert-butyl group, an aminomethyl group, and a morpholine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate acetate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as tert-butyl 4-hydroxybutanoate and morpholine.

    Formation of Intermediate: The tert-butyl 4-hydroxybutanoate is first converted to tert-butyl 4-chlorobutanoate using thionyl chloride.

    Nucleophilic Substitution: The tert-butyl 4-chlorobutanoate then undergoes nucleophilic substitution with morpholine to form tert-butyl 4-(morpholin-4-yl)butanoate.

    Aminomethylation: The intermediate is then aminomethylated using formaldehyde and a suitable amine source to introduce the aminomethyl group.

    Acetylation: Finally, the product is acetylated using acetic anhydride to yield ®-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate acetate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

®-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate acetate has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate acetate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, depending on its structure and functional groups. The aminomethyl group can interact with active sites of enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate: Lacks the acetate group but has similar structural features.

    Morpholine-4-carboxylate derivatives: Various derivatives with different substituents on the morpholine ring.

Uniqueness

®-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the aminomethyl group provides reactivity for further chemical modifications.

This detailed article provides a comprehensive overview of ®-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate acetate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

acetic acid;tert-butyl 2-(aminomethyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.C2H4O2/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12;1-2(3)4/h8H,4-7,11H2,1-3H3;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRCEKSGXTWEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)N1CCOC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate acetate
Reactant of Route 2
(R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate acetate
Reactant of Route 3
(R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate acetate
Reactant of Route 4
(R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate acetate
Reactant of Route 5
Reactant of Route 5
(R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate acetate
Reactant of Route 6
Reactant of Route 6
(R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.